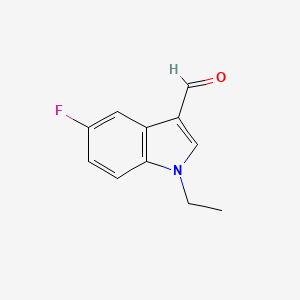

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde

Descripción general

Descripción

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde can be achieved through several methods. One common approach involves the Fischer indole synthesis, which is a classical method for constructing indole rings . This method typically involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring.

Another method involves the transformation of heterocycles, such as the conversion of indolines into indoles . This can be achieved through oxidative cyclization reactions using reagents like manganese dioxide or other oxidizing agents.

Industrial Production Methods

Industrial production of indole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

Substitution: The fluorine atom on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and other nucleophilic reagents.

Major Products Formed

Oxidation: Formation of the corresponding carboxylic acid.

Reduction: Formation of the corresponding alcohol.

Substitution: Formation of substituted indole derivatives with various functional groups.

Aplicaciones Científicas De Investigación

1-ethyl-5-fluoro-1H-indole-3-carbaldehyde has several scientific research applications:

Chemistry: Used as a precursor for the synthesis of more complex indole derivatives and heterocyclic compounds.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The indole ring system is known to bind with high affinity to multiple receptors, influencing biological processes such as cell signaling, enzyme inhibition, and gene expression . The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .

Comparación Con Compuestos Similares

Similar Compounds

1H-indole-3-carbaldehyde: A closely related compound with similar structural features but lacking the ethyl and fluorine substituents.

5-fluoro-1H-indole-3-carbaldehyde: Similar to 1-ethyl-5-fluoro-1H-indole-3-carbaldehyde but without the ethyl group.

1-ethyl-1H-indole-3-carbaldehyde: Similar but without the fluorine substituent.

Uniqueness

This compound is unique due to the presence of both the ethyl and fluorine substituents, which can influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets .

Actividad Biológica

1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde is an indole derivative that has garnered attention due to its diverse biological activities. Indole compounds are significant in medicinal chemistry, often serving as scaffolds for drug development due to their interactions with various biological targets. This article focuses on the biological activity of this compound, summarizing its mechanisms of action, biochemical properties, and potential therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with multiple biological targets:

- Receptor Binding : This compound exhibits high affinity for several receptors, which can lead to various physiological responses. Its binding properties are essential for its pharmacological effects.

- Enzyme Interactions : It has been shown to inhibit specific protein kinases, which play critical roles in cell signaling pathways. This inhibition can alter cellular processes such as proliferation and apoptosis.

This compound influences several biochemical pathways:

| Biological Activity | Effect |

|---|---|

| Antiviral | Inhibits viral replication in vitro |

| Anticancer | Induces apoptosis in cancer cell lines |

| Antimicrobial | Exhibits activity against various bacterial strains |

| Anti-inflammatory | Reduces pro-inflammatory cytokine production |

The compound's activity against methicillin-resistant Staphylococcus aureus (MRSA) has been particularly noted, with minimum inhibitory concentrations (MIC) reported at low levels, indicating potent antimicrobial properties .

Cellular Effects

In laboratory settings, this compound has demonstrated significant effects on different cell types:

- Cell Signaling Modulation : The compound modulates key signaling pathways, influencing gene expression and cellular metabolism. For instance, it can activate or inhibit signaling cascades that are crucial for cell survival and differentiation.

- Dosage Dependency : Research indicates that the effects of this compound vary with dosage. Low doses may promote beneficial effects such as anti-inflammatory responses, while higher doses can induce cytotoxicity in cancer cells .

Case Studies and Research Findings

Recent studies have explored the efficacy of this compound in various therapeutic contexts:

- Antimicrobial Activity : A study reported that derivatives of indole, including this compound, exhibited strong antimicrobial activity against MRSA with MIC values as low as 0.25 µg/mL . This highlights the potential for developing new antibiotics based on indole structures.

- Cancer Research : Another investigation focused on the anticancer properties of indole derivatives, where this compound was shown to induce apoptosis in specific cancer cell lines through the modulation of apoptotic pathways .

- Inflammation Models : In animal models, this compound demonstrated significant anti-inflammatory effects by reducing the levels of inflammatory markers, suggesting its potential use in treating inflammatory diseases .

Propiedades

IUPAC Name |

1-ethyl-5-fluoroindole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FNO/c1-2-13-6-8(7-14)10-5-9(12)3-4-11(10)13/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEFQLQZWLMJIGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C2=C1C=CC(=C2)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10622792 | |

| Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

620175-69-1 | |

| Record name | 1-Ethyl-5-fluoro-1H-indole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10622792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.